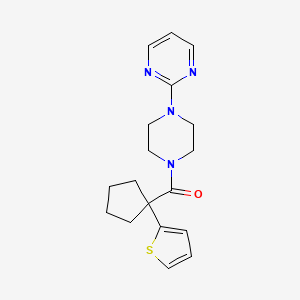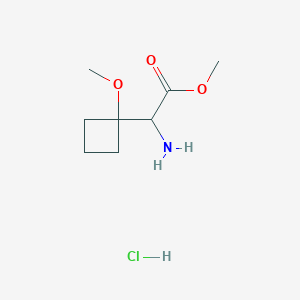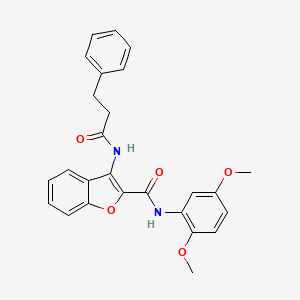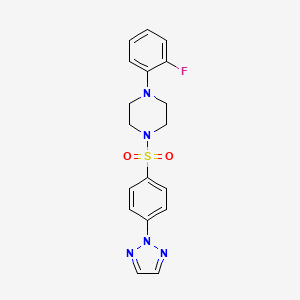
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl structure are part of the quinoline family . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the synthesis of various pharmaceuticals due to their biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or the hydrolysis of 4-amino-2-quinolones .Molecular Structure Analysis
The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl structure has a quinoline backbone, which is a bicyclic compound consisting of a fused benzene and pyridine ring . The “2-oxo” indicates a carbonyl group (C=O) at the 2nd position of the quinoline structure, and “tetrahydro” refers to the addition of four hydrogen atoms, indicating the reduction of four double bonds in the structure .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives can be quite diverse, depending on the functional groups present in the molecule . They can undergo various reactions such as acylation, alkylation, and sulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide” would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, and the presence of functional groups .Scientific Research Applications
Catalytic Reactions and Synthetic Applications
- The catalyst-free multi-component cascade C–H-functionalization in water using molecular oxygen involves the synthesis of 1,3-oxazines from naphthols, aldehydes, and tetrahydroisoquinolines, demonstrating an environmentally friendly approach to synthesizing complex molecules (Deb et al., 2017).
Antiproliferative and Anticancer Activities
- Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives exhibit significant antiproliferative activities against various human cancer cell lines, with some derivatives showing specific cytotoxicity against human nasopharyngeal carcinoma cell lines without affecting peripheral blood mononuclear cells (I‐Li Chen et al., 2013).
Synthesis of Novel Compounds and Drug Candidates
- The synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, targeting ERK2 with considerable antineoplastic activity, showcases the potential of these compounds in developing new chemotherapeutic agents. The synthesis process and biological evaluation of these compounds highlight their promising anticancer activities (Aly et al., 2018).
Application in Organic Electronics and Photovoltaic Devices
- The study on the synthesis, structure, and electroluminescence of boron compounds with 8-hydroxyquinolato ligands, including B(2-naphthyl)2q, demonstrates their potential as electron transport materials in electroluminescent devices. These compounds emit a green-blue color under UV light and have been tested in devices showing promising electroluminescent properties (Wu et al., 2000).
Discovery of Anticancer Agents
- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents highlights the continuous search for novel and safer anticancer drugs. The process involves synthesizing analogs with modifications on the phenyl ring to introduce groups with various properties, aiming to develop potent cytotoxic agents against breast cancer cell lines (Redda et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-11-8-14-12-15(9-10-18(14)22-19)21-20(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,9-10,12H,8,11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDJMCFWNTHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)

![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2876312.png)




